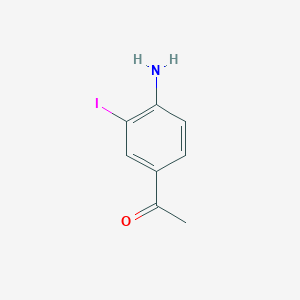

![molecular formula C13H18ClNO2 B1278351 Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate CAS No. 167886-56-8](/img/structure/B1278351.png)

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

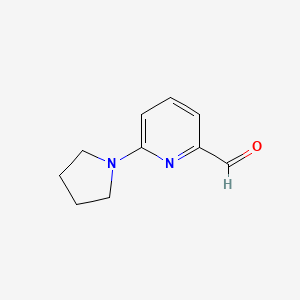

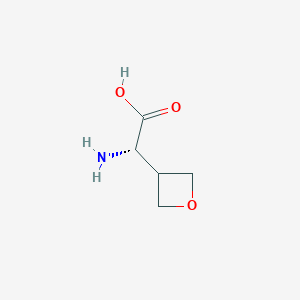

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate is a chemical compound with the CAS Number: 167886-56-8 . It has a molecular weight of 255.74 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate is 1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) . This indicates the specific arrangement and bonding of atoms in the molecule.Physical And Chemical Properties Analysis

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate has a molecular weight of 255.74 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Antibiotics

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate: is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains . The compound’s role in the synthesis process involves several steps, including amination, reduction, esterification, and condensation, leading to an overall yield of 59.5% .

Antimicrobial Agents

The compound’s analogs have been studied for their antimicrobial activity. For instance, o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as fungi like Candida albicans . These studies highlight the potential of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate derivatives as antimicrobial agents.

Palladium-Catalyzed Synthesis

This compound has been used in palladium-catalyzed synthesis processes to create N-Boc-protected anilines . Such anilines are valuable in the pharmaceutical industry for the development of various drugs due to their ability to act as intermediates in the synthesis of more complex molecules.

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate: has been utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are significant in medicinal chemistry for their potential pharmacological properties.

Precursor for Novel Compounds

The compound serves as a precursor for selective derivations, providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems. This is particularly relevant in drug discovery, where new scaffolds are constantly sought after for the development of new therapeutic agents.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Carbamates are generally known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and mammals .

Mode of Action

Carbamates, including Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate, typically work by reversibly inactivating acetylcholinesterase. This inactivation disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and overstimulation of the postsynaptic neuron .

Biochemical Pathways

Carbamates generally affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an overstimulation of the nervous system .

Pharmacokinetics

Carbamates are generally well absorbed by the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of acetylcholinesterase by carbamates can lead to symptoms of cholinergic excess, including salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (sludge syndrome) .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJONERMNYANKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441818 |

Source

|

| Record name | Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |

CAS RN |

167886-56-8 |

Source

|

| Record name | Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)

![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)

![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)